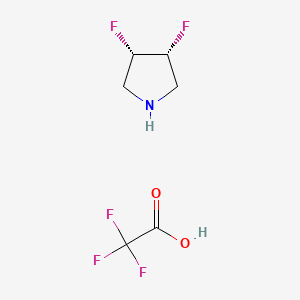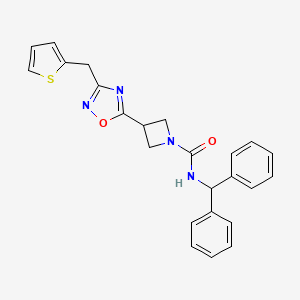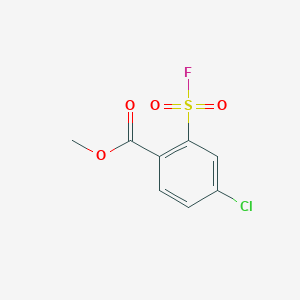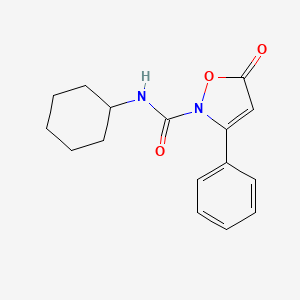
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrrole derivative that is widely used in pharmaceutical and chemical industries. Its unique chemical structure and properties make it an attractive candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to inhibit certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for developing new antibiotics.
Biochemical and Physiological Effects:
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been shown to have minimal toxicity and side effects in animal studies. It is rapidly metabolized and eliminated from the body, making it a safe compound for use in scientific research. This compound has also been shown to have anti-inflammatory properties and is being studied for its potential use in treating various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in lab experiments is its unique chemical properties. This compound can be easily synthesized in high yields with high purity, making it an attractive candidate for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate in scientific research. One of the areas of interest is the development of new antibiotics using this compound. It is also being studied for its potential use in developing new anti-inflammatory drugs. Furthermore, this compound may have potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a promising compound that has the potential to revolutionize various fields of scientific research.
Méthodes De Synthèse
The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves the reaction of ethyl 3-oxobutanoate with trifluoromethylpyrrole in the presence of a catalyst. The reaction is carried out at a high temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in scientific research. It is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties. This compound has been shown to exhibit antibacterial and antifungal activities and is being studied for its potential use in developing new antibiotics.
Propriétés
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVNNBFNLGGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



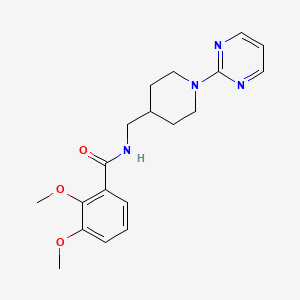
![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)

![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)

